molecular formula C9H13NO2 B13549437 Ethyl2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate

Ethyl2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate

Cat. No.: B13549437
M. Wt: 167.20 g/mol
InChI Key: ATDSGTOQBZNMBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl2-azabicyclo[221]hept-5-ene-2-carboxylate is a bicyclic compound that features a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of cyclopentadiene with an appropriate amine, followed by esterification. The reaction conditions typically require a solvent such as dichloromethane and a catalyst like palladium to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-Chloroperoxybenzoic acid in dichloromethane.

    Reduction: Hydrogen gas with palladium catalyst.

    Substitution: Various electrophiles under mild conditions.

Major Products

The major products formed from these reactions include epoxides, reduced amines, and substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Ethyl2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate has been extensively studied for its applications in:

Mechanism of Action

The mechanism by which Ethyl2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic structure can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways .

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

ethyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate

InChI

InChI=1S/C9H13NO2/c1-2-12-9(11)10-6-7-3-4-8(10)5-7/h3-4,7-8H,2,5-6H2,1H3

InChI Key

ATDSGTOQBZNMBS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CC2CC1C=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.